molecular formula C18H12FNOS B11522970 2-[(4-Fluoronaphthyl)methylthio]benzoxazole

2-[(4-Fluoronaphthyl)methylthio]benzoxazole

Cat. No.: B11522970
M. Wt: 309.4 g/mol
InChI Key: HEFFHWKVFXCAIQ-UHFFFAOYSA-N
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Description

2-[(4-Fluoronaphthyl)methylthio]benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core with a 4-fluoronaphthylmethylthio substituent

Chemical Reactions Analysis

2-[(4-Fluoronaphthyl)methylthio]benzoxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoxazole derivatives .

Scientific Research Applications

2-[(4-Fluoronaphthyl)methylthio]benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluoronaphthyl)methylthio]benzoxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis . The specific pathways involved depend on the biological context and the target cells or organisms.

Comparison with Similar Compounds

2-[(4-Fluoronaphthyl)methylthio]benzoxazole can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C18H12FNOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C18H12FNOS/c19-15-10-9-12(13-5-1-2-6-14(13)15)11-22-18-20-16-7-3-4-8-17(16)21-18/h1-10H,11H2

InChI Key

HEFFHWKVFXCAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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